molecular formula C16H21N B189222 3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole CAS No. 22401-71-4

3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole

Cat. No.: B189222
CAS No.: 22401-71-4
M. Wt: 227.34 g/mol
InChI Key: IHQFCGFAJBMHHN-UHFFFAOYSA-N
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Description

3-tert-Butyl-2,3,4,9-tetrahydro-1H-carbazole is a chemical compound with the molecular formula C17H21NO2 It is a derivative of carbazole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of tert-butyl-substituted aniline derivatives, which undergo cyclization in the presence of acid catalysts. The reaction conditions often involve elevated temperatures and controlled environments to ensure the desired product formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-tert-Butyl-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbazole-1-ones, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

3-tert-Butyl-2,3,4,9-tetrahydro-1H-carbazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to specific sites, altering the activity of proteins and other biomolecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3,6-Di-tert-butylcarbazole: Another carbazole derivative with similar structural features but different substituents.

    1,2,3,4-Tetrahydrocarbazole: A simpler carbazole derivative without the tert-butyl group.

    5,6,7,8-Tetrahydrocarbazole: Another variant with hydrogenation at different positions.

Uniqueness

3-tert-Butyl-2,3,4,9-tetrahydro-1H-carbazole is unique due to its specific tert-butyl substitution, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N/c1-16(2,3)11-8-9-15-13(10-11)12-6-4-5-7-14(12)17-15/h4-7,11,17H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHQFCGFAJBMHHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90293282
Record name 3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22401-71-4
Record name NSC88265
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88265
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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